Methyl 2-chlorosulfonylnaphthalene-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-chlorosulfonylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S/c1-17-12(14)11-9-5-3-2-4-8(9)6-7-10(11)18(13,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDCQQQGPORSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-chlorosulfonylnaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Naphthalene-Based Building Block
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate is a highly reactive bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure uniquely combines a naphthalene scaffold, a common motif in biologically active compounds, with two key functional groups: a methyl ester and a highly electrophilic sulfonyl chloride.[1] This arrangement makes it an invaluable intermediate for the synthesis of a diverse array of complex molecules, particularly sulfonamide derivatives, which are a cornerstone of modern pharmaceuticals.[2][3] This guide provides a comprehensive overview of its structure, synthesis, reactivity, characterization, and applications, offering field-proven insights for its effective utilization in research and development.
Part 1: Molecular Structure and Physicochemical Properties
The utility of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate stems directly from its distinct chemical architecture. The molecule consists of a naphthalene ring system substituted at the 1-position with a methyl carboxylate group (-COOCH₃) and at the 2-position with a chlorosulfonyl group (-SO₂Cl).
Chemical Structure
Caption: Chemical structure of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate.
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design and safety considerations.
| Property | Value |
| Molecular Formula | C₁₂H₉ClO₄S |
| Molecular Weight | 284.72 g/mol |
| CAS Number | 139525-83-0 |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and acetone. Reacts with protic solvents like water and alcohols. |
| Melting Point | Not consistently reported; requires experimental determination. |
Part 2: Synthesis and Reactivity Profile
Understanding the synthesis and inherent reactivity of this molecule is paramount for its successful application.
Synthesis Pathway
The preparation of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate typically involves a two-step process starting from 1-Naphthoic acid.
-
Esterification: The carboxylic acid is first converted to its methyl ester, Methyl naphthalene-1-carboxylate. This is a standard transformation that can be achieved using various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or with a methylating agent like dimethyl sulfate.[4]
-
Chlorosulfonation: The crucial step is the introduction of the chlorosulfonyl group. This is accomplished by reacting the methyl naphthalene-1-carboxylate with an excess of chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction directs the -SO₂Cl group to the 2-position, influenced by the existing ester group. The reaction is typically performed at low temperatures to control its exothermicity.
Caption: General synthetic workflow for Methyl 2-chlorosulfonylnaphthalene-1-carboxylate.
Core Reactivity: The Sulfonyl Chloride Group
The synthetic utility of this reagent is dominated by the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.[5]
The most common and valuable reaction is with primary or secondary amines to form stable sulfonamide linkages.[2][6] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[2]
Caption: Key reactions of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate with nucleophiles.
Part 3: Spectroscopic Characterization
Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The following data represent expected spectral features.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | ~8.0-8.5 ppm: Multiple signals (doublets, triplets) corresponding to the 6 aromatic protons on the naphthalene ring. The exact shifts and coupling patterns depend on the substitution. ~4.0 ppm: A singlet corresponding to the 3 protons of the methyl ester (-OCH₃) group. |
| ¹³C NMR (CDCl₃) | ~165-170 ppm: Quaternary carbon of the ester carbonyl (C=O). ~125-140 ppm: Multiple signals for the 10 carbons of the naphthalene ring. ~53 ppm: Carbon of the methyl ester (-OCH₃) group. |
| IR Spectroscopy | ~1720-1740 cm⁻¹: Strong, sharp absorption for the C=O stretch of the ester.[7][8] ~1370-1390 cm⁻¹ (asymmetric) & ~1170-1190 cm⁻¹ (symmetric): Two strong absorptions characteristic of the S=O stretch of the sulfonyl chloride.[8] ~3050-3100 cm⁻¹: C-H stretching for the aromatic ring. ~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 284 (for ³⁵Cl) and 286 (for ³⁷Cl) in an approximate 3:1 ratio. Key Fragments: Loss of Cl (M-35), loss of SO₂Cl (M-99), loss of COOCH₃ (M-59). |
Part 4: Applications in Medicinal Chemistry and Drug Discovery
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs like Propranolol, Naproxen, and Bedaquiline.[1] Methyl 2-chlorosulfonylnaphthalene-1-carboxylate serves as a sophisticated starting material to access novel naphthalene-based compounds.
Its primary application is the synthesis of libraries of N-substituted sulfonamides. The sulfonamide functional group is a crucial pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[2][3] By reacting this intermediate with diverse and complex amines, researchers can rapidly generate novel chemical entities for biological screening.[9][10][11] The resulting molecules, such as various N-aryl-hydroxynaphthalene-carboxamides, have shown promising antibacterial and antimycobacterial activities.[10][11][12]
Part 5: Safety, Handling, and Storage
As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable. Methyl 2-chlorosulfonylnaphthalene-1-carboxylate is a reactive and hazardous chemical that must be handled with care.
-
Hazards: The compound is corrosive and causes burns upon contact with skin and eyes.[13] It reacts violently with water, liberating toxic and corrosive gases (HCl).[13] Inhalation of dust or fumes can cause severe respiratory irritation.
-
Handling: Always handle in a well-ventilated fume hood.[13][14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[16] Avoid breathing dust.[13] Keep away from water and other protic solvents.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15] The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[13]
Part 6: Experimental Protocol: Synthesis of a Naphthalene Sulfonamide
This protocol provides a self-validating system for the synthesis of a model sulfonamide, which can be adapted for various primary or secondary amines.
Objective: To synthesize Methyl 2-(N-benzylsulfamoyl)naphthalene-1-carboxylate.
Materials:
-
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve Methyl 2-chlorosulfonylnaphthalene-1-carboxylate (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl to quench the excess base and amine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). Available from: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. Available from: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Available from: [Link]
-
SAFETY DATA SHEET. SC Johnson Professional. Available from: [Link]
-
Safety Data Sheet. MP Biomedicals. Available from: [Link]
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safety data sheet. SysKem Chemie GmbH. Available from: [Link]
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Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. National Institutes of Health (NIH). Available from: [Link]
-
Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. PubMed. Available from: [Link]
-
Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. National Institutes of Health (NIH). Available from: [Link]
-
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article. IAPC Journals. Available from: [Link]
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What application of methyl 2-oxocyclopentane carboxylate? Xiamen Haichuanda Industry and Trade Co., Ltd. Available from: [Link]
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Available from: [Link]
-
Antibacterial and Herbicidal Activity of Ring-Substituted 2-Hydroxynaphthalene-1-carboxanilides. MDPI. Available from: [Link]
-
How to interpret this pair of IR and 1H NMR spectra? Chemistry Stack Exchange. Available from: [Link]
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WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. Available from: [Link]
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Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. YouTube. Available from: [Link]
-
CARBOXYLATION OF ACTIVE METHYLENE COMPOUNDS WITH CARBON DIOXIDE. Okayama University. Available from: [Link]
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Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Available from: [Link]
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1-Chloro-2-methylnaphthalene. PubChem. Available from: [Link]
- Process for preparing methyl chlorosulfates. Google Patents.
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Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]
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Synthesis of 2-chloromethyl-1-methylnaphthalene. PrepChem.com. Available from: [Link]
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Methyl 4-(chlorosulfonyl)naphthalene-1-carboxylate. Chemical Search. Available from: [Link]
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methyl 1-methyl-2-cyclopentene-1-carboxylate. ChemSynthesis. Available from: [Link]
-
1-methylnaphthalene-2-carboxylic Acid. PubChem. Available from: [Link]
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Methyl Esters. Organic Chemistry Portal. Available from: [Link]
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Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. ResearchGate. Available from: [Link]
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Comparative Technical Guide: 1,2- vs. 1,4-Naphthalenedisulfonyl Chlorides
[1][2]
Executive Summary
The distinction between naphthalene-1,2-disulfonyl chloride and naphthalene-1,4-disulfonyl chloride is not merely positional; it dictates a fundamental divergence in chemical utility.[1][2] This guide delineates the "Cyclization vs. Crosslinking" dichotomy that defines these isomers.
-
The 1,2-Isomer (Ortho-like): Characterized by proximal sulfonyl groups, this isomer is predisposed to intramolecular cyclization .[1][2] It is a critical reagent in asymmetric synthesis, forming cyclic disulfonylimides used as chiral auxiliaries for the stereoselective transformation of amines.
-
The 1,4-Isomer (Para-like): Characterized by distal sulfonyl groups, this isomer functions as a rigid, bifunctional intermolecular crosslinker . It is extensively employed in materials science to stabilize polymer matrices (e.g., PEI, PVDF) for filtration and fuel cell membranes.
Structural & Electronic Properties[1][2][3]
The reactivity of naphthalene disulfonyl chlorides is governed by the specific substitution pattern on the naphthalene ring.
Geometric Constraints
| Feature | 1,2-Naphthalenedisulfonyl Chloride | 1,4-Naphthalenedisulfonyl Chloride |
| Substitution Pattern | Vicinal (1,2-position) | Distal (1,4-position) |
| Distance (S-S) | Short (~3.0 Å) | Long (~6.0 Å) |
| Steric Environment | High steric strain. The sulfonyl group at C1 suffers from peri-interaction with H8.[1][2] | Moderate steric strain. The C1 sulfonyl still has peri-interaction, but C4 is distal.[1] |
| Primary Reactivity | Intramolecular: Favors formation of 5-membered cyclic imides (-SO₂-N-SO₂-).[1][2] | Intermolecular: Favors bridging two separate nucleophiles.[1][2][3] |
| Dipole Moment | High (Vectors additive) | Low/Zero (Vectors oppose, quasi-centrosymmetric) |
Electronic Effects
-
Peri-Interaction (The "Alpha" Effect): In both isomers, the sulfonyl group at the 1-position (alpha) is sterically crowded by the hydrogen at the 8-position. This makes the 1-sulfonyl chloride less kinetically accessible than a 2-sulfonyl chloride.[1][2]
-
1,2-Isomer Specifics: The proximity of the two electron-withdrawing sulfonyl groups creates a highly electrophilic "pocket," but steric crowding often necessitates stronger nucleophiles or catalysis for initial substitution.
-
1,4-Isomer Specifics: The electronic withdrawal is distributed across the ring system (para-quinoid resonance contribution), making both chloride centers reactive towards nucleophiles without the mutual steric interference seen in the 1,2-isomer.
Synthetic Pathways & Reactivity Profiles[1][2]
The 1,2-Isomer: Chiral Auxiliary Synthesis
The defining reaction of naphthalene-1,2-disulfonyl chloride is its condensation with primary amines to form cyclic disulfonylimides .[1][2]
-
Mechanism: The amine attacks one sulfonyl chloride to form a sulfonamide.[2] The nitrogen atom, now acidified by the first sulfonyl group, is deprotonated and attacks the second, adjacent sulfonyl chloride to close the ring.
-
Utility: These cyclic imides are sterically bulky and electron-deficient, making them excellent leaving groups or chiral auxiliaries.[1][2] They have been used to convert chiral amines into alcohols or azides with high stereoinversion (though slightly lower than benzene analogs due to ring puckering).[1][2]
The 1,4-Isomer: Polymer Crosslinking
Naphthalene-1,4-disulfonyl chloride acts as a "molecular staple."[1][2]
-
Mechanism: The molecule reacts with nucleophilic residues (e.g., -NH₂, -OH) on polymer chains.[1][2] Because the sulfonyl groups point in opposite directions, cyclization is geometrically impossible. Instead, it links Chain A to Chain B.
-
Utility: Used to crosslink Polyethylenimine (PEI) or modify PVDF membranes.[1][2] This crosslinking locks the polymer morphology, preventing swelling and enhancing thermal stability in proton exchange membranes (PEMs).
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways: intramolecular cyclization for the 1,2-isomer versus intermolecular crosslinking for the 1,4-isomer.
Figure 1: Divergent reaction pathways. The 1,2-isomer forms cyclic imides, while the 1,4-isomer crosslinks polymer chains.
Experimental Protocols
Protocol A: Synthesis of Chiral N,N-1,2-Naphthalenedisulfonylimide
Target: Derivatization of a chiral amine (e.g., (S)-phenylethylamine) for stereochemical studies.[2]
Reagents:
Procedure:
-
Preparation: Dissolve naphthalene-1,2-disulfonyl chloride (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar). Cool to 0°C.[1][2][4]
-
Addition: Mix (S)-phenylethylamine (1.0 mmol) with Et₃N (2.5 mmol) in DCM (5 mL). Add this solution dropwise to the chloride solution over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1][2]
-
Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.[2] Dry over MgSO₄.[1][2]
-
Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane to obtain the cyclic imide.
-
Validation: ¹H NMR should show a 1:1 integration of the naphthalene backbone to the chiral amine moiety, with no NH peaks if fully cyclized.
Protocol B: Crosslinking Polyethylenimine (PEI) with 1,4-Isomer
Target: Stabilization of a pore-filled membrane.[1][2]
Reagents:
-
Naphthalene-1,4-disulfonyl chloride (0.5–2.0 wt% solution)[1][2]
-
Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)[1][2]
Procedure:
-
Coating: Dip the porous substrate into a PEI solution (e.g., 2% in methanol) and dry to form a base layer.[2]
-
Crosslinking Solution: Prepare a 1% (w/v) solution of naphthalene-1,4-disulfonyl chloride in dry DCM.
-
Reaction: Immerse the PEI-coated membrane into the crosslinker solution for 1–2 hours at room temperature.
-
Quenching: Remove membrane and rinse thoroughly with pure DCM, then methanol, to remove unreacted chloride.
-
Curing: Dry the membrane in a vacuum oven at 60°C for 4 hours to ensure complete network formation.
-
Validation: Test solubility. The crosslinked PEI layer should be insoluble in water/methanol, unlike the precursor.
References
-
Genevois-Borella, A., et al. (2001).[1][2][7] Formation of chiral aryl ethers from enantiopure amine or alcohol substrates.[1][2][8] Tetrahedron Letters.[1][2][3] Link
- Cites the use of naphthalene-1,2-disulfonyl chloride for cyclic imide synthesis and stereochemical inversion.
-
Childs, R. F., et al. (2002).[2] Formation of pore-filled microfiltration membranes using a combination of modified interfacial polymerization and grafting.[1][2] Journal of Polymer Science Part A: Polymer Chemistry.[1][2] Link[1][2]
- Details the protocol for using naphthalene-1,4-disulfonyl chloride as a crosslinker for PEI.
-
Nasef, M. M., et al. (2006).[2][5] Preparation of radiochemically pore-filled polymer electrolyte membranes for direct methanol fuel cells.[1][2] Journal of Membrane Science.[1][2] Link[1][2]
- Validates the stability of 1,4-crosslinked membranes in fuel cell applic
-
De Luca, L. (2006).[1][2] Naturally Occurring and Synthetic Imidazoles: Their Chemistry and their Biological Activities.[1][2] Current Medicinal Chemistry.[1][2] Link
- Provides context on the biological relevance of naphthalene sulfonamide deriv
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An In-depth Technical Guide to Compounds with Molecular Formula C12H9ClO4S
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Compounds possessing the molecular formula C12H9ClO4S represent a class of molecules with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of these compounds, focusing on their molecular weight, structural isomerism, physicochemical properties, and analytical characterization. Drawing from established chemical principles and contemporary research, this document aims to serve as a vital resource for professionals engaged in drug discovery and development, offering insights into the synthesis, analysis, and potential applications of this unique chemical scaffold.
Introduction: The Significance of the C12H9ClO4S Scaffold
The molecular formula C12H9ClO4S encapsulates a fascinating convergence of functional groups that are highly pertinent to modern drug design. The presence of a naphthalene core, a sulfonyl chloride, and a methyl ester group within a relatively compact structure offers a rich landscape for chemical modification and biological activity.
-
Naphthalene Moiety: This bicyclic aromatic system provides a rigid scaffold that can be strategically functionalized to interact with biological targets. Naphthalene derivatives are found in numerous approved drugs and are known to exhibit a wide range of pharmacological activities.[1]
-
Sulfonyl Chloride Group: As a highly reactive electrophile, the sulfonyl chloride functional group is a versatile handle for the synthesis of sulfonamides.[2][3] Sulfonamides are a well-established class of therapeutic agents with applications ranging from antibacterial to anticancer and diuretic agents. The sulfonyl group itself can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule.[4]
-
Bioisosterism in Drug Design: The sulfonyl chloride and its derivative, the sulfonamide, are recognized as important bioisosteres for carboxylic acids.[5][6][7] This substitution can improve a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile by replacing the often-problematic carboxylic acid group while maintaining key binding interactions.[8][9]
This guide will delve into the fundamental characteristics of C12H9ClO4S compounds, with a particular focus on two prominent isomers: methyl 6-chlorosulfonylnaphthalene-2-carboxylate and methyl 5-chlorosulfonylnaphthalene-1-carboxylate.
Molecular Weight and Formula
The exact molecular weight of a compound is a critical parameter for its identification and characterization. For C12H9ClO4S, the molecular weight is calculated based on the atomic masses of its constituent elements.
| Property | Value |
| Molecular Formula | C12H9ClO4S |
| Average Molecular Weight | 284.72 g/mol |
| Monoisotopic Mass | 283.9910 Da |
The monoisotopic mass is particularly important in high-resolution mass spectrometry for accurate mass measurements and elemental composition determination.
Structural Isomerism of C12H9ClO4S
The molecular formula C12H9ClO4S allows for a considerable number of structural isomers, arising from the different possible substitution patterns on the naphthalene ring. The two primary points of substitution are for the methyl carboxylate group (-COOCH3) and the chlorosulfonyl group (-SO2Cl).
The naphthalene ring has two distinct positions for monosubstitution: the α-position (carbons 1, 4, 5, 8) and the β-position (carbons 2, 3, 6, 7). When disubstituted, the number of possible isomers increases significantly. The two isomers that will be the focus of this guide are:
-
Methyl 6-chlorosulfonylnaphthalene-2-carboxylate: Here, both substituents are on the same ring of the naphthalene system, in a 2,6-disubstituted pattern.
-
Methyl 5-chlorosulfonylnaphthalene-1-carboxylate: In this isomer, the substituents are on different rings of the naphthalene system, in a 1,5-disubstituted pattern.
A visual representation of the potential for isomerism is crucial for understanding the chemical space of C12H9ClO4S.
Figure 1: Logical relationship illustrating the structural isomerism of C12H9ClO4S compounds based on the substitution pattern on the naphthalene core.
Physicochemical Properties
The physicochemical properties of C12H9ClO4S compounds are critical for their handling, formulation, and biological activity. While experimental data for specific isomers can be scarce, predictions and data from analogous structures provide valuable insights.
| Property | Methyl 6-chlorosulfonylnaphthalene-2-carboxylate (Predicted/Inferred) | Methyl 5-chlorosulfonylnaphthalene-1-carboxylate (Predicted/Inferred) |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely in the range of 150-200 °C, typical for substituted naphthalenes. | Similar to the 2,6-isomer, expected to be a crystalline solid with a high melting point. |
| Solubility | Likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Poorly soluble in water and nonpolar solvents like hexanes. | Similar solubility profile to the 2,6-isomer. |
| LogP (Octanol-Water) | Predicted to be moderately lipophilic, with a LogP value likely in the range of 2.5-3.5. | Predicted LogP is also expected to be in a similar range, indicating moderate lipophilicity. |
Synthesis and Purification
The synthesis of methyl chlorosulfonylnaphthalene carboxylates typically involves a two-step process: esterification of the corresponding naphthoic acid followed by chlorosulfonation.
General Synthesis Workflow
Figure 2: General synthetic workflow for the preparation of methyl chlorosulfonylnaphthalene carboxylates.
Detailed Experimental Protocol: Synthesis of Methyl 6-chlorosulfonylnaphthalene-2-carboxylate
This protocol is a representative procedure based on established methods for esterification and chlorosulfonation of naphthalene derivatives.[2][10]
Step 1: Synthesis of Methyl 2-naphthoate
-
To a solution of 2-naphthoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-naphthoate, which can be purified by recrystallization if necessary.[10]
Step 2: Chlorosulfonation of Methyl 2-naphthoate
-
To a flask containing chlorosulfonic acid (5-10 equivalents) cooled in an ice bath (0-5 °C), add methyl 2-naphthoate (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product, methyl 6-chlorosulfonylnaphthalene-2-carboxylate, is dried under vacuum.
Purification: Recrystallization
Purification of the final product is crucial to remove any isomeric impurities or starting material. Recrystallization is a common and effective method.[11][12][13]
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of an alcohol like methanol and water, or a chlorinated solvent with a non-polar co-solvent).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of C12H9ClO4S compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[14][15][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the substitution pattern, allowing for the differentiation of isomers.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbonyl carbon of the ester and the carbons attached to the sulfonyl and chloro groups will appear at characteristic downfield chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.[1][18][19]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of C12H9ClO4S.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can reveal characteristic losses, such as the loss of the chlorosulfonyl group (-SO2Cl), the methoxy group (-OCH3), or carbon monoxide (-CO) from the ester. The fragmentation of the sulfonyl chloride moiety is a key diagnostic feature.[19][20]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
-
Characteristic Absorptions:
-
C=O stretch (ester): Strong absorption around 1720-1700 cm⁻¹.
-
S=O stretch (sulfonyl chloride): Two strong absorptions, typically around 1380-1365 cm⁻¹ (asymmetric) and 1190-1170 cm⁻¹ (symmetric).
-
Aromatic C-H and C=C stretches: Multiple absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of C12H9ClO4S compounds and for monitoring reaction progress.[4][5][6][21][22]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at a lower percentage of B, and gradually increase to elute the compound.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 280 nm).
Applications in Drug Discovery and Development
The structural features of C12H9ClO4S compounds make them attractive scaffolds for the development of novel therapeutic agents.
Kinase Inhibitors
The sulfonyl chloride group is a precursor to sulfonamides, which are prevalent in many kinase inhibitors.[23] The naphthalene core can be designed to fit into the hydrophobic pockets of kinase active sites, while the sulfonamide moiety can form crucial hydrogen bonds with the protein backbone. The reactive nature of the sulfonyl chloride allows for the facile synthesis of a library of sulfonamide derivatives for structure-activity relationship (SAR) studies.[24]
Enzyme Inhibitors
Naphthalene sulfonates have been shown to inhibit various enzymes.[25][26] By converting the sulfonyl chloride to a sulfonamide or sulfonic acid, C12H9ClO4S derivatives can be explored as inhibitors for a range of enzymatic targets.
Bioisosteric Replacement of Carboxylic Acids
As previously mentioned, the sulfonamide derived from the sulfonyl chloride can serve as a bioisostere for a carboxylic acid.[7][9][27][28] This strategy can be employed to optimize the pharmacokinetic properties of a lead compound containing a carboxylic acid, potentially leading to improved oral bioavailability and reduced metabolic liabilities.
Figure 3: Potential applications of the C12H9ClO4S scaffold in drug discovery.
Conclusion
The C12H9ClO4S molecular formula represents a class of compounds with significant untapped potential. This technical guide has provided a foundational understanding of their molecular weight, isomerism, and key physicochemical properties. Detailed protocols for their synthesis, purification, and analytical characterization have been outlined to empower researchers in their scientific endeavors. The inherent reactivity of the sulfonyl chloride group, combined with the versatile naphthalene scaffold, positions these compounds as valuable building blocks in the rational design of novel therapeutics, particularly in the areas of kinase inhibition and bioisosteric drug modification. Further exploration of the diverse isomers and their derivatives is warranted to fully elucidate the therapeutic potential of this promising chemical space.
References
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Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
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De Nisco, M., & Pavan, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals (Basel, Switzerland), 15(5), 626. [Link]
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PrepChem. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. Retrieved from [Link]
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Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future medicinal chemistry, 9(18), 2167–2180. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Hydroxy-2-Naphthoate: Synthesis & Quality Control for R&D. Retrieved from [Link]
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Pikul, P., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5036. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. Retrieved from [Link]
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Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]
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ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions. Scientific reports, 10(1), 18366. [Link]
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ResearchGate. (n.d.). The 600 MHz high-quality 1 H NMR spectra of naphthalene derivatives in.... Retrieved from [Link]
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Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]
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Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]
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San Diego Mesa College. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved from [Link]
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ZU Scholars. (n.d.). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Retrieved from [Link]
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ResearchGate. (n.d.). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Retrieved from [Link]
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MDPI. (2021). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link]
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Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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Kumar, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 789-801. [Link]
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Slideshare. (n.d.). Crystallization of Napthalene, Lab report for Organic Chemistry. Retrieved from [Link]
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PubMed. (1972). I-Anilino-8-naphthalene sulfonate as a coenzyme-competitive inhibitor of yeast glyceraldehyde-3-phosphate dehydrogenase: multiple inhibition studies. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 2-naphthoate. Retrieved from [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
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ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Retrieved from [Link]
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UKEssays. (2019). Purifying Naphthalene Using Recrystallization. Retrieved from [Link]
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ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
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YouTube. (2020). 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules (Basel, Switzerland), 26(11), 3353. [Link]
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Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]
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Wikipedia. (n.d.). Naphthalenesulfonate. Retrieved from [Link]
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Khan, S., & Malik, A. (2018). Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. Environmental science and pollution research international, 25(2), 1435–1444. [Link]
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Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 6-(chlorosulfonyl)-2-naphthoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
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Quickcompany. (n.d.). An Improved And Novel Process For The Preparation Of N Methyl 1 Naphthalenemethanamine. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
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NIST WebBook. (n.d.). (+)-Camphor-10-sulfonyl chloride. Retrieved from [Link]
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Stenutz. (n.d.). methyl 1-naphthoate. Retrieved from [Link]
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Ataman Kimya. (n.d.). METHYL NAPHTHALENE -2-SULFONATE. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Naphtho[2,1-e]thiazin-4(3H)-one 2,2-dioxides via Cyclization of Methyl 2-Chlorosulfonylnaphthalene-1-carboxylate with Amines
Application Notes & Protocols: Synthesis of Naphtho[2,1-e][1][2]thiazin-4(3H)-one 2,2-dioxides via Cyclization of Methyl 2-Chlorosulfonylnaphthalene-1-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Naphthosultams
The fusion of naphthalene and sultam rings creates the naphtho[1][2]thiazinone 2,2-dioxide scaffold, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. These structures, often referred to as naphthosultams, are considered rigid analogues of sulfonamides. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties[1]. By constraining the rotatable bonds of a simple sulfonamide within a cyclic system, naphthosultams offer a strategy to enhance binding affinity and selectivity for biological targets, as well as to fine-tune physicochemical properties like metabolic stability and lipophilicity[1].
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted naphtho[2,1-e][1][2]thiazin-4(3H)-one 2,2-dioxides. The core transformation involves the reaction of methyl 2-chlorosulfonylnaphthalene-1-carboxylate with primary amines, proceeding through a tandem sulfonamide formation and subsequent intramolecular cyclization.
Reaction Mechanism and Scientific Rationale
The overall transformation occurs in two key steps:
-
Intermolecular Sulfonamide Formation: The synthesis begins with a classic nucleophilic substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride[1]. This displaces the chloride leaving group. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion[1][3].
-
Intramolecular Cyclization (N-Acyl Lactam Formation): The newly formed N-substituted sulfonamide contains a methyl ester. Under appropriate conditions (e.g., heating in the presence of a base), the sulfonamide nitrogen, now rendered acidic, can be deprotonated. The resulting anion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This leads to the displacement of methanol and the formation of the six-membered sultam ring.
Caption: General two-step mechanism for naphthosultam synthesis.
Experimental Protocols
Materials and Equipment
-
Reagents: Methyl 2-chlorosulfonylnaphthalene-1-carboxylate, various primary amines (aliphatic and aromatic), anhydrous pyridine, anhydrous dichloromethane (DCM), anhydrous toluene, 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, nitrogen/argon gas inlet, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), separatory funnel, glassware for filtration and recrystallization.
Protocol 1: General Procedure for the Synthesis of N-Aryl Naphthosultams
This protocol is optimized for the reaction with less nucleophilic aromatic amines, which often require elevated temperatures to facilitate the final cyclization step.
Caption: Step-by-step experimental workflow for naphthosultam synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the desired primary aromatic amine (1.1 equivalents) and anhydrous pyridine (2.0 equivalents) in anhydrous toluene (approx. 0.2 M concentration relative to the limiting reagent).
-
Rationale: An inert atmosphere prevents moisture from hydrolyzing the sulfonyl chloride. Pyridine acts as both a base to neutralize HCl and a catalyst. Toluene is a suitable high-boiling solvent for the reflux conditions required for cyclization.
-
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve methyl 2-chlorosulfonylnaphthalene-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous toluene.
-
Cool the amine solution to 0 °C using an ice bath. Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes using a dropping funnel.
-
Rationale: The initial sulfonamide formation is exothermic. A slow, cooled addition helps to control the reaction rate and minimize potential side reactions.
-
-
Reaction and Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and saturated brine (1 x 50 mL)[1].
-
Rationale: The acid wash removes excess pyridine and any unreacted amine. The water and brine washes remove residual salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-aryl naphthosultam[1].
Protocol 2: Microwave-Assisted Synthesis for Aliphatic Amines
For more nucleophilic aliphatic amines, the reaction is often faster. Microwave-assisted synthesis can significantly reduce reaction times.
Step-by-Step Methodology:
-
Vessel Preparation: In a microwave-safe reaction vessel, add the aliphatic amine (1.0 eq) and methyl 2-chlorosulfonylnaphthalene-1-carboxylate (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) containing a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-45 minutes.
-
Rationale: Microwave heating provides rapid and uniform heating, accelerating the rate of both sulfonamide formation and cyclization, often leading to higher yields in shorter times[3].
-
-
Work-up and Purification: After cooling, the reaction mixture can be subjected to a similar aqueous work-up as described in Protocol 1, followed by purification.
Data Summary and Substrate Scope
The reaction is versatile and accommodates a range of primary amines. The table below summarizes typical reaction conditions and expected outcomes for different amine classes.
| Amine Substrate | Protocol | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Aniline | 1 | Pyridine | 110 (Reflux) | 18 | 75-85 | Standard for simple aromatic amines. |
| p-Toluidine | 1 | Pyridine | 110 (Reflux) | 16 | 80-90 | Electron-donating groups may slightly increase reaction rate. |
| p-Nitroaniline | 1 | Pyridine | 110 (Reflux) | 24 | 50-65 | Electron-withdrawing groups decrease amine nucleophilicity, requiring longer reaction times. |
| Benzylamine | 1 or 2 | Pyridine/DIPEA | RT then 80 | 6 | 85-95 | Highly nucleophilic; cyclization may occur at lower temperatures. |
| Cyclohexylamine | 1 or 2 | Pyridine/DIPEA | RT then 80 | 4 | >90 | Very reactive; microwave protocol is highly effective. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or increase temperature. For difficult substrates, consider a higher boiling point solvent or microwave assistance. |
| Hydrolysis of sulfonyl chloride. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. | |
| Side Product Formation | Dimerization or polymerization. | Use a more dilute solution. Ensure slow, controlled addition of the sulfonyl chloride. |
| Reaction Stalls at Intermediate | Insufficient energy for cyclization. | Increase the reaction temperature or switch to a microwave protocol. A stronger, non-nucleophilic base might be required to facilitate deprotonation for cyclization. |
Safety Precautions
-
Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Use only in a fume hood.
-
Microwave Synthesis: Should only be performed in a dedicated chemical microwave reactor with appropriate pressure and temperature monitoring. Do not use a domestic microwave oven.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
-
MDPI. (2020). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Available at: [Link]
One-pot synthesis of benzo-fused saccharin derivatives
Application Note: Streamlined One-Pot Methodologies for Benzo-Fused Saccharin Derivatives
Executive Summary & Strategic Rationale
Benzo-fused saccharin derivatives (1,2-benzisothiazol-3(2H)-one 1,1-dioxides) represent a privileged scaffold in medicinal chemistry. Beyond their historical use as sweeteners, these sultam-based heterocycles are potent pharmacophores for Carbonic Anhydrase (CA) inhibitors (targeting hypoxic tumors), SGLT2 inhibitors (diabetes), and tryptase inhibitors (inflammation).
Traditional synthesis often involves cumbersome multi-step procedures: oxidation of o-toluenesulfonamides (Remsen-Fahlberg) or the stepwise amidation and cyclization of sulfonyl chlorides. These routes suffer from poor atom economy and intermediate isolation bottlenecks.
This guide details two high-efficiency One-Pot Protocols designed to accelerate library generation:
-
Modular Core Construction: A robust condensation-cyclization sequence starting from methyl 2-(chlorosulfonyl)benzoate.
-
Late-Stage Functionalization: A Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for rapidly diversifying the saccharin scaffold.
Mechanism & Reaction Theory
The efficiency of the one-pot approach relies on the "Cascade Principle," where the product of the first reaction becomes the immediate substrate for the second, driven by thermodynamics or irreversible gas evolution.
-
Pathway A (Core Assembly): Nucleophilic attack of a primary amine on the sulfonyl chloride generates a sulfonamide intermediate. In the presence of a base and heat, the sulfonamide nitrogen attacks the adjacent ester carbonyl, releasing methanol and closing the sultam ring.
-
Pathway B (CuAAC Functionalization): A Cu(I) catalyst facilitates the 1,3-dipolar cycloaddition between a saccharin-alkyne and an organic azide. This is crucial for "Tail Approach" drug design, where the saccharin binds the zinc active site of metalloenzymes (like CA IX), and the triazole "tail" interacts with the hydrophobic pocket.
Visualizing the One-Pot Workflow
Figure 1: Logical flow of the one-pot condensation-cyclization sequence. The intermediate sulfonamide is not isolated.
Protocol A: Modular Core Construction
Objective: Synthesis of N-substituted saccharin derivatives from methyl 2-(chlorosulfonyl)benzoate. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Materials
-
Precursor: Methyl 2-(chlorosulfonyl)benzoate (1.0 equiv).
-
Amine: Primary alkyl or aryl amine (1.1 equiv).
-
Base: Triethylamine (TEA) (2.5 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Catalyst (Optional): DMAP (10 mol%) can accelerate the cyclization of sterically hindered amines.
Step-by-Step Methodology
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N2) or Argon.
-
Solubilization: Dissolve Methyl 2-(chlorosulfonyl)benzoate (234 mg, 1.0 mmol) in anhydrous DCM (5 mL). Cool the solution to 0 °C in an ice bath.
-
Amidation (Step 1):
-
Mix the target Amine (1.1 mmol) with TEA (2.5 mmol) in DCM (2 mL).
-
Add this mixture dropwise to the cold sulfonyl chloride solution over 5 minutes.
-
Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of sulfonyl chloride indicates completion of Step 1.
-
-
Cyclization (Step 2):
-
Option A (Spontaneous): For reactive amines, the product may cyclize at RT.
-
Option B (Thermal): If the sulfonamide intermediate persists, swap the solvent to Toluene or simply evaporate the DCM, redissolve in Ethanol/Water, and reflux for 2 hours.
-
Preferred One-Pot Method: Add DMAP (10 mg) directly to the DCM solution and reflux (40 °C) for 4 hours.
-
-
Workup:
-
Wash reaction mixture with 1M HCl (2 x 10 mL) to remove excess amine/TEA.
-
Wash with Brine (10 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol is usually sufficient. If necessary, use Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Protocol B: Late-Stage Functionalization (Click Chemistry)
Objective: Rapid derivatization of the saccharin benzene ring using CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). This is essential for creating "Tail-Approach" libraries for enzyme inhibition.
Reagents & Materials
-
Precursor: 6-Ethynylsaccharin (or N-propargyl saccharin).
-
Partner: Organic Azide (R-N3).
-
Catalyst System: CuSO4·5H2O (20 mol%) + Sodium Ascorbate (40 mol%).
-
Solvent: t-BuOH:H2O (1:1).
Step-by-Step Methodology
-
Reaction Assembly: In a 10 mL vial, suspend 6-ethynylsaccharin (0.5 mmol) and the organic azide (0.55 mmol) in t-BuOH:H2O (1:1, 4 mL).
-
Catalyst Addition:
-
Prepare a fresh solution of Sodium Ascorbate (40 mg in 0.5 mL water).
-
Add CuSO4·5H2O (25 mg) followed immediately by the ascorbate solution.
-
Observation: The mixture typically turns bright yellow/orange (active Cu(I) species).
-
-
Incubation: Stir vigorously at 40–50 °C for 2–4 hours.
-
Note: Do not overheat (>80 °C) to avoid degradation of the sulfonimide ring.
-
-
Quench & Isolation:
-
Dilute with water (10 mL) and cool to 0 °C.
-
The triazole product often precipitates out. Filter and wash with cold water.
-
If no precipitate: Extract with EtOAc, dry (Na2SO4), and concentrate.
-
Visualizing the Catalytic Cycle
Figure 2: The Cu(I) catalytic cycle for the regioselective synthesis of 1,4-disubstituted triazole-saccharin conjugates.
Comparative Data & Yields
The following table summarizes typical yields obtained using Protocol A (Core Construction) for various amine classes.
| Entry | Amine Substrate (R-NH2) | Electronic Nature | Reaction Time (h) | Isolated Yield (%) |
| 1 | Benzylamine | Nucleophilic/Neutral | 2.0 | 92% |
| 2 | Aniline | Weak Nucleophile | 4.5 | 81% |
| 3 | n-Butylamine | Aliphatic/Nucleophilic | 1.5 | 95% |
| 4 | 4-Methoxybenzylamine | Electron Rich | 2.0 | 89% |
| 5 | 2-Aminopyridine | Electron Poor | 6.0 | 65%* |
*Note: Entry 5 required reflux conditions (80 °C) in Toluene to effect cyclization.
Critical Control Points & Troubleshooting
-
Moisture Sensitivity (Protocol A): The starting material, methyl 2-(chlorosulfonyl)benzoate, is sensitive to hydrolysis. Ensure DCM is anhydrous. If the starting material has hydrolyzed to the sulfonic acid, the reaction will fail (thionyl chloride treatment can regenerate the acid chloride).
-
Ligand Purity (Protocol B): If the "Click" reaction stalls, oxygen may have oxidized the Cu(I) back to Cu(II). Add an additional 10 mol% of Sodium Ascorbate or degas the solvent more thoroughly.
-
Regioselectivity: Protocol A is highly regioselective for the N-substituted saccharin. O-alkylation is rare under these specific conditions but can occur if using alkyl halides on the saccharin salt (a different method not covered here).
References
-
Core Synthesis via Sulfonyl Benzoates
-
Click Chemistry on Saccharin (Bioactive Derivatives)
-
Carbonic Anhydrase Inhibition Context
- Title: Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflamm
- Source:Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
One-Pot Methodology Review
Sources
- 1. EP0052750A1 - Process for the preparation of saccharin - Google Patents [patents.google.com]
- 2. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 3. CN103709118A - Method for producing sodium saccharin - Google Patents [patents.google.com]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. One-pot multi-step synthesis: a challenge spawning innovation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Modular Synthesis of N-Substituted Naphthalene-1-carboxamide-2-sulfonamides
Abstract & Strategic Overview
This application note details the robust synthesis of N-substituted naphthalene-1-carboxamide-2-sulfonamides . These scaffolds are critical in medicinal chemistry, serving as bioisosteres of saccharin derivatives and exhibiting potent activity as Carbonic Anhydrase (CA) inhibitors (specifically tumor-associated isoforms CA IX and XII) and antimycobacterial agents.
The Synthetic Challenge
Direct disubstitution of naphthalene at the 1,2-positions (ortho) is synthetically demanding due to steric strain and the directing effects of existing substituents. Traditional sequential functionalization (e.g., chlorosulfonation of 1-naphthamides) often suffers from poor regioselectivity, yielding mixtures of 1,2- and 1,4-isomers.
The Solution: The "Naphthosaccharin" Route
This protocol utilizes a nucleophilic ring-opening strategy of the cyclic precursor naphtho[1,2-d]isothiazol-3(2H)-one 1,1-dioxide (referred to herein as "1,2-naphthosaccharin"). This approach offers three distinct advantages:
-
Regiospecificity: The 1,2-substitution pattern is "locked" in the cyclic precursor.
-
Atom Economy: The reaction is an addition-elimination sequence with no byproducts other than the proton transfer.
-
Modularity: A single precursor can be reacted with a diverse library of amines (primary, secondary, aliphatic, aromatic) to rapidly generate structure-activity relationship (SAR) libraries.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the cyclic sulfonimide. Unlike acyclic imides, the strain of the five-membered heterocyclic ring and the electron-withdrawing power of the sulfonyl group render the carbonyl highly electrophilic.
Reaction Pathway[1][2][3][4][5]
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon (C3).
-
Ring Fission: The C-N bond cleaves, relieving ring strain.
-
Proton Transfer: The proton from the incoming amine transfers to the sulfonamide nitrogen (leaving group), yielding the primary sulfonamide (-SO2NH2) and the secondary amide (-CONHR).
Experimental Protocols
Protocol A: Synthesis of the Precursor (1,2-Naphthosaccharin)
Note: If the cyclic precursor is not commercially available, it must be synthesized from 1-naphthoic acid or 2-naphthalenesulfonamide. The route below is preferred for scale.
Reagents: 1-Naphthoic acid, Chlorosulfonic acid, Thionyl chloride, Ammonium hydroxide.
-
Chlorosulfonation: Dissolve 1-naphthoic acid (1.0 eq) in excess chlorosulfonic acid (5.0 eq) at 0°C. Allow to warm to RT and stir for 2 hours.
-
Critical Control Point: Maintain low temperature initially to minimize polymerization.
-
Workup: Pour onto crushed ice. Filter the precipitate (mainly 2-chlorosulfonyl-1-naphthoic acid).
-
-
Amidation & Cyclization: Suspend the wet cake in concentrated ammonium hydroxide (28%). Heat to reflux for 4 hours.
-
Purification: Acidify the cooled solution with HCl to pH 2. The cyclic imide (1,2-naphthosaccharin) precipitates. Recrystallize from acetic acid.
Protocol B: Library Generation (Nucleophilic Ring Opening)
This is the core protocol for generating the target N-substituted amides.
Reagents:
-
Naphtho[1,2-d]isothiazol-3(2H)-one 1,1-dioxide (Precursor)
-
Diverse Amines (R-NH2: Aniline, Benzylamine, Morpholine, etc.)
-
Solvent: 1,4-Dioxane (preferred) or Ethanol.
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-naphthosaccharin (1.0 mmol) in 1,4-dioxane (10 mL).
-
Why Dioxane? It provides a higher boiling point (101°C) than ethanol, driving the reaction of sterically hindered amines to completion.
-
-
Amine Addition: Add the appropriate amine (1.2 mmol).
-
Note: For volatile amines, use 2.0 equivalents and seal the vessel.
-
-
Reflux: Heat the mixture to reflux. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a more polar product spot (Rf ~0.3).
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) containing HCl (1 mL, 1M).
-
Rationale: Acidification ensures the sulfonamide group (-SO2NH2) is protonated and neutral, maximizing precipitation. It also removes unreacted excess amine as a water-soluble hydrochloride salt.
-
-
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 10 mL) to remove traces of dioxane and amine salts.
-
Purification: Recrystallize from Ethanol or an Ethanol/DMF mixture.
Data Analysis & Troubleshooting
Expected Results
The products are typically high-melting white or off-white solids.
Table 1: Representative Yields and Conditions
| Entry | Amine (R-NH2) | R-Group | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | Phenyl | 6 | 88 | 210-212 |
| 2 | Benzylamine | Benzyl | 4 | 92 | 195-197 |
| 3 | Morpholine | Morpholino | 4 | 85 | 188-190 |
| 4 | p-Anisidine | 4-OMe-Phenyl | 8 | 82 | 215-218 |
| 5 | t-Butylamine | tert-Butyl | 12 | 65 | 175-178 |
Troubleshooting Guide
-
Low Yield with Steric Bulk (Entry 5): Bulky amines (e.g., t-butyl) attack the carbonyl slowly.
-
Solution: Switch solvent to diglyme (b.p. 162°C) or use microwave irradiation (150°C, 30 min).
-
-
Product is an Oil:
-
Solution: Triturate the oil with diethyl ether or hexane to induce crystallization. If that fails, dissolve in minimal DCM and precipitate with hexane.
-
-
Incomplete Reaction:
-
Diagnostic: IR spectrum shows residual carbonyl stretch of the cyclic imide at ~1730 cm⁻¹. The product amide carbonyl should appear at ~1650 cm⁻¹.
-
References
-
Supuran, C. T., et al. (2017). "N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII."[5] Bioorganic & Medicinal Chemistry.
-
Jampilek, J., et al. (2014). "Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides." Molecules.
-
Hofman, K., et al. (2024).[4] "Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides." ACS Catalysis.[6]
-
Lombardino, J. G. (1971). "Preparation and antiinflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry. (Foundational chemistry for 1,2-benzothiazine/saccharin ring opening).
Sources
- 1. fiveable.me [fiveable.me]
- 2. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Naphthalene Reaction Mixtures
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in synthetic chemistry: the removal of unreacted sulfonyl chloride and related impurities from naphthalene reaction mixtures. As specialists in complex organic synthesis, we understand that robust purification is paramount for the integrity of your research and the quality of your drug development pipeline. This document is structured to provide not just procedural steps, but the underlying chemical logic to empower you to solve purification challenges effectively.
A. Critical Safety Bulletin: Handling Sulfonyl Chlorides
Before commencing any experimental work, it is imperative to recognize the significant hazards associated with sulfonyl chlorides.
Hazard Profile:
-
Corrosive: Sulfonyl chlorides are potent corrosive agents. They can cause severe burns to the skin, eyes, and respiratory tract.[1] Material is extremely destructive to the tissues of the mucous membranes.
-
Lachrymator: Vapors are highly irritating to the eyes.
-
Water Reactive: They react exothermically with water and other protic nucleophiles, releasing corrosive hydrochloric acid (HCl) gas.[2] This reactivity is the basis for their quenching but also a primary safety concern.
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, ammonia, and metals.[3]
Mandatory Safety Precautions:
-
Fume Hood: ALWAYS handle sulfonyl chlorides in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), splash-proof goggles, a face shield, and a lab coat.[3][4]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.[3]
-
Inert Atmosphere: For moisture-sensitive reactions, conduct operations under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quenching: Always add the reaction mixture to the quenching solution (e.g., ice/water) slowly and with efficient stirring to manage the exotherm. Never add water directly to a large volume of sulfonyl chloride.
B. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during the workup of naphthalene sulfonylation reactions in a problem-and-solution format.
Issue 1: TLC/LC-MS analysis shows a significant amount of starting sulfonyl chloride after aqueous workup.
-
Primary Cause: Inefficient hydrolysis (quenching) of the unreacted sulfonyl chloride. Sulfonyl chlorides, particularly if sterically hindered or electron-withdrawn, can be surprisingly resistant to neutral water hydrolysis.[5][6] Low solubility of the organic layer in the aqueous phase can also dramatically slow down the quenching process.[7]
-
Solutions & Scientific Rationale:
-
Increase Interfacial Area & Contact Time: Vigorous stirring of the biphasic mixture is critical to maximize the surface area between the organic and aqueous layers, accelerating the hydrolysis reaction.[8] If quenching seems incomplete, increase the stirring time to 30-60 minutes before proceeding with the workup.[7]
-
Employ a Basic Wash: After an initial water quench, perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[7][8] The hydroxide or bicarbonate ions are more potent nucleophiles than water, leading to a much faster Sₙ2-type reaction at the sulfur center to form the highly water-soluble sodium sulfonate salt, which is easily removed in the aqueous phase.[9]
-
Consider a Nucleophilic Pre-Quench: Before adding water, add a small amount of a simple nucleophile like methanol or aqueous ammonia to the reaction mixture.[7] This converts the highly reactive sulfonyl chloride into a more stable sulfonate ester or sulfonamide, respectively. These derivatives are often more easily separated by standard extraction or chromatography than the original sulfonyl chloride.[7]
-
Issue 2: Significant yield loss is observed, and the aqueous layer is highly acidic.
-
Primary Cause: Hydrolysis of the desired naphthalenesulfonyl product. While necessary to destroy excess reagent, the very conditions used for quenching (water, heat, extended time) can also hydrolyze the product, especially if it is sensitive.[10][11]
-
Solutions & Scientific Rationale:
-
Low-Temperature Quenching: Always perform the initial quench by slowly adding the reaction mixture to a vigorously stirred flask of crushed ice or an ice/water slurry.[11] This serves two purposes: it absorbs the heat of reaction from the sulfonyl chloride hydrolysis and keeps the overall temperature low, minimizing the rate of product decomposition.
-
Rapid Workup: Do not let the reaction mixture sit in aqueous conditions for extended periods. Proceed through the quenching, phase separation, and extraction steps as quickly and efficiently as possible to minimize product contact time with water.[10][11]
-
Use of Brine: During extractions, use a saturated sodium chloride (brine) solution for the final aqueous wash.[8] Brine reduces the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase and helping to break up any emulsions that may have formed.[11]
-
Issue 3: The product is sensitive to water/base, making standard quenching impossible.
-
Primary Cause: The target molecule contains functional groups (e.g., sensitive esters, protecting groups) that are not compatible with aqueous or basic workup conditions.
-
Solutions & Scientific Rationale:
-
Scavenger Resins: This is the premier solution for sensitive substrates.[7] Amine-functionalized solid supports (e.g., PS-Trisamine) act as "solid-phase quenching agents." The resin's nucleophilic amine groups react with the excess sulfonyl chloride, covalently bonding the impurity to the solid support. The purified product remains in solution and is isolated by simple filtration.[7] This method completely avoids an aqueous workup.
-
Anhydrous Workup & Chromatography: Quench the reaction with a non-aqueous nucleophile, such as a stoichiometric amount of an alcohol or amine, to convert the sulfonyl chloride to a stable derivative. Remove the solvent in vacuo and purify the resulting mixture directly by flash column chromatography.
-
Issue 4: Difficulty achieving pure crystals during recrystallization; the product "oils out."
-
Primary Cause: The chosen solvent system is not optimal, or the concentration of impurities is too high, inhibiting proper crystal lattice formation. Oiling out often occurs when a solution becomes supersaturated at a temperature above the melting point of the solute.[12]
-
Solutions & Scientific Rationale:
-
Systematic Solvent Screening: A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[13] Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol).
-
Use a Two-Solvent System: If a single ideal solvent cannot be found, use a mixed solvent system.[14][15] Dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[14]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" from a previous pure batch.[12] This provides a nucleation site for crystal growth to begin.
-
Pre-Purification: If the crude material is very impure, recrystallization may not be effective. Perform a preliminary purification by flash chromatography to remove the bulk of impurities, then recrystallize the enriched material.
-
C. Frequently Asked Questions (FAQs)
-
Q1: How do I choose the best method to remove unreacted sulfonyl chloride: quenching, extraction, or scavenger resins?
-
A1: The choice depends on your product's stability, the scale of the reaction, and the reactivity of the sulfonyl chloride. Use the decision tree below for guidance. In general, standard aqueous quenching and extraction is the most common and cost-effective method for robust products.[8] Scavenger resins are ideal for high-value, sensitive substrates or for high-throughput parallel synthesis where liquid-liquid extraction is cumbersome.[7]
-
-
Q2: How can I effectively monitor the removal of sulfonyl chloride during the workup?
-
A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the crude reaction mixture, a sample of the organic layer after each wash, and a pure standard of your starting sulfonyl chloride. The disappearance of the sulfonyl chloride spot indicates successful removal.
-
LC-MS/GC-MS: These techniques are highly sensitive and quantitative.[16][17] They can be used to confirm the absence of sulfonyl chloride in the final product and to identify other impurities, such as the corresponding sulfonic acid.[18] For volatile sulfonyl chlorides, GC-MS is particularly effective.[17][19]
-
-
-
Q3: What are the main byproducts in a naphthalene sulfonylation reaction, and how do they impact purification?
-
A3: Besides unreacted starting materials, common byproducts include:
-
Naphthalenesulfonic acid: The hydrolysis product of the sulfonyl chloride. It is highly polar and typically removed with a basic wash (e.g., NaHCO₃ solution), which converts it to its water-soluble sodium salt.[10][20]
-
Isomeric products: Sulfonation of naphthalene can produce different isomers (e.g., naphthalene-1-sulfonic acid vs. naphthalene-2-sulfonic acid) depending on reaction conditions like temperature.[21][22] These isomers often have very similar polarities, making them difficult to separate by standard chromatography. Techniques like fractional crystallization of their salts may be required.[22]
-
Di-sulfonated products: If the reaction conditions are too harsh, multiple sulfonyl groups can be added to the naphthalene ring. These are typically much more polar than the desired mono-sulfonated product and can often be removed by chromatography or recrystallization.
-
-
D. Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision workflow for selecting the appropriate purification method.
Diagram 2: Standard Extractive Workup Workflow
Caption: Step-by-step process for a standard aqueous/extractive workup.
E. Experimental Protocols
Protocol 1: Standard Aqueous Quenching and Extractive Workup
This protocol describes the most common method for removing sulfonyl chlorides and their acidic byproducts.
-
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
Large beaker with crushed ice and water (1:1)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution[8]
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)[8]
-
Erlenmeyer flask
-
-
Procedure:
-
Quenching: In a fume hood, slowly add the reaction mixture via an addition funnel or pipette to the vigorously stirred ice/water slurry. Monitor for any excessive temperature increase.[11]
-
Neutralization: Transfer the entire biphasic mixture to a separatory funnel. Add a volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake and allow the layers to separate. Test the pH of the aqueous layer with litmus paper to ensure it is neutral or basic (pH ≥ 8).[8]
-
Extraction: Drain the aqueous layer. If your product is in a less dense solvent like ethyl acetate, it will be the top layer. If in a denser solvent like DCM, it will be the bottom layer. Extract the aqueous layer 1-2 more times with fresh organic solvent to recover any dissolved product.[7]
-
Washing: Combine all organic layers. Wash the combined organic phase once with brine. This helps to remove residual water and break any emulsions.[11]
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[8]
-
Isolation: Filter or carefully decant the dried organic solution away from the drying agent into a clean, pre-weighed round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude product, which can be further purified if necessary.[8]
-
Protocol 2: Purification via Recrystallization (Single Solvent)
This protocol is for purifying a solid crude product obtained from a workup like Protocol 1.
-
Materials:
-
Crude solid product
-
Recrystallization solvent (determined by prior solubility tests)[13]
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask (for vacuum filtration)
-
Filter paper
-
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, and gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point of the solvent.[14] Do not add a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration by pouring the hot solution through a fluted filter paper into a pre-heated clean flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling generally leads to larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[23]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air-dry completely or dry in a vacuum oven.
-
F. References
-
Effect of reaction conditions on naphthalene sulfonation. (n.d.). International Journal of Chemical and Molecular Engineering.
-
Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid. (n.d.). BenchChem.
-
Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry. [Link]
-
Developments in Methods of Analysis for Naphthalene Sulfonates. (2017, March 4). PubMed. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI. [Link]
-
Recrystallization. (n.d.). University of Massachusetts. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009, September 3). ACS Publications. [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (n.d.). ACS Publications. [Link]
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (2009, June 29). MDPI. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Recrystallization. (n.d.). Wofford College. [Link]
-
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
-
Purification of crude, liquid organosulfonyl chloride. (n.d.). Google Patents.
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (n.d.). ResearchGate. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
-
Recrystallization - Single Solvent. (n.d.). UCLA Chemistry. [Link]
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- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rubingroup.org [rubingroup.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
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- 15. Home Page [chem.ualberta.ca]
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- 19. rsc.org [rsc.org]
- 20. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 21. shokubai.org [shokubai.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Naphthalene Sulfonamide Optimization
Ticket ID: #NS-102-OPT Subject: Yield Optimization & Regiocontrol for 1,2-Substituted Naphthalene Sulfonamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering low yields in the synthesis of 1,2-substituted naphthalene sulfonamides . This is a known "bottleneck" scaffold in medicinal chemistry.[1] The primary failure modes are steric inhibition caused by the peri-hydrogen (H8) and the ortho-substituent (C2), and regio-scrambling during the introduction of the sulfonyl group.
This guide moves beyond standard textbook protocols, offering field-tested optimization strategies for overcoming the energetic barriers unique to the naphthalene core.
Part 1: The "Classic" Route (Sulfonyl Chloride Aminolysis)
Scenario: You have the 1,2-substituted naphthalene sulfonyl chloride, but the reaction with the amine is stalling or hydrolyzing.
The Core Problem: The "Peri" & "Ortho" Blockade
Unlike benzenesulfonyl chlorides, 1-naphthalenesulfonyl chlorides suffer from extreme steric crowding.
-
Peri-Interaction: The hydrogen at position 8 spatially overlaps with the sulfonyl group at position 1.[1]
-
Ortho-Effect: Your substituent at position 2 creates a "pincer" effect, blocking the nucleophilic attack trajectory.[1][2]
Protocol Optimization: The "Hyper-Active" Aminolysis
Standard Schotten-Baumann conditions (aqueous base) often fail here due to hydrolysis competing with the slow aminolysis.[1]
Recommended Conditions:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .[1]
-
Why: MeCN promotes a tighter transition state for hindered
reactions compared to ethers.[1]
-
-
Base: Pyridine (as solvent or 5.0 eq) + DMAP (0.1 eq).[1]
-
Temperature: Start at 0°C , then ramp to 40°C .
-
Caution: Do not reflux immediately.[1] The kinetic barrier requires heat, but thermal instability of the sulfonyl chloride can lead to desulfonylation (loss of
).
-
Troubleshooting Matrix: Aminolysis
| Symptom | Diagnosis | Corrective Action |
| Starting material remains after 24h | Steric bulk of amine prevents attack.[1] | Switch to Microwave Irradiation (80°C, 10-20 min, DCM). The rapid heating overcomes the activation energy barrier without prolonged exposure to moisture. |
| Sulfonic acid forms (Hydrolysis) | Wet solvents or "wet" amine.[1] | Use molecular sieves (3Å) in the reaction vessel. Switch base to DABCO (non-nucleophilic, hinders water attack).[1] |
| Double addition (Sulfonimide) | Amine is too nucleophilic/small.[1] | Ensure strictly 1.1 eq of Sulfonyl Chloride.[1] Add the chloride dropwise to the amine (inverse addition). |
Part 2: The "Modern" Route (Pd-Catalyzed Insertion)
Scenario: You cannot synthesize the correct sulfonyl chloride regioisomer, or it is too unstable to isolate.
The Solution: Palladium-Catalyzed Aminosulfonylation using DABSO .[1][4][5]
Instead of forcing a sulfonyl chloride onto a crowded ring, use a Palladium catalyst to insert
Protocol: The "DABSO" One-Pot
Reagents:
-
Substrate: 1-iodo-2-substituted naphthalene (or 2-iodo-1-substituted).
-
SO2 Source: DABSO (DABCO-bis(sulfur dioxide) adduct).[1][4][5] Solid, bench-stable.
-
Catalyst:
(5 mol%) + or Xantphos.[1] -
Nucleophile: Hydrazine or Primary Amine.[1]
Workflow:
-
Combine Aryl Iodide (1.0 eq), DABSO (0.6 eq), and Catalyst in Ethanol/Isopropanol.[1]
-
Heat to 80°C. The Pd inserts into the C-I bond, captures
(forming a sulfinate), and then couples with the amine. -
Why this works: The oxidative addition of Pd into the C-I bond is less sensitive to steric hindrance than the nucleophilic attack on a sulfonyl chloride.
Part 3: Regiocontrol Strategy (Getting the 1,2-Pattern)
If you are starting from the hydrocarbon and trying to use Chlorosulfonic Acid (
The Thermal Switch (Kinetic vs. Thermodynamic)
-
Targeting Position 1 (Kinetic): Reaction must be kept < 0°C .[1]
-
Risk:[1] If you have a substituent at Position 2, the sulfonation will likely occur at Position 1 (good) or Position 6 (bad).
-
-
Targeting Position 2 (Thermodynamic): Reaction at 160°C .
-
Risk:[1] This almost never works for 1,2-substitution because the bulky group at Position 1 will force the sulfonyl group to Position 6 or 7.
-
Recommendation: If direct sulfonation yields <40% of the desired isomer, ABANDON electrophilic substitution. Switch to Directed Ortho Metalation (DoM) .
The DoM Protocol (Snieckus Chemistry)
-
Directing Group (DMG): Convert your substituent (e.g., -OH, -NH2) into a DMG (e.g., O-Carbamate, N-Pivaloyl).[1]
-
Lithiation: Treat with
at -78°C. The Lithium will coordinate to the DMG and deprotonate the ortho position (Position 2 or 1) exclusively.[1] -
Quench: Add
gas (or a source like ) to trap the lithiated species.[1]
Part 4: Visualization & Logic Flows
Diagram 1: Synthetic Route Decision Tree
Use this logic flow to select the correct synthetic method based on your starting material and equipment.
Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and functional group tolerance.
Diagram 2: The Steric "Peri" & "Ortho" Challenge
Understanding why the reaction fails is key to solving it.
Caption: Visualization of the "Peri-Interaction" (Pos 1-8) and "Ortho-Effect" (Pos 1-2) preventing nucleophilic attack.[1]
References
-
Directed Ortho Metalation (DoM)
-
Palladium-Catalyzed Aminosulfonylation (DABSO)
-
Kinetic vs.
-
Steric Hindrance in Sulfonyl Chlorides
-
BenchChem Technical Guides.[1] "Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity."
-
Source:
-
-
Aminolysis Mechanism & Solvent Effects
-
Iazykov, M., et al. (2024).[1] "Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride." Journal of the Korean Chemical Society.
-
Source:
-
Sources
- 1. 1-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 66560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed aminosulfonylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Crystallographic Guide to N-Substituted Saccharin Derivatives for Medicinal Chemistry
This guide provides an in-depth comparison of the single-crystal X-ray diffraction data for key N-substituted saccharin precursors. By examining the solid-state structures of representative N-aryl and N-alkyl derivatives, we aim to provide researchers, scientists, and drug development professionals with critical insights into the conformational behavior and intermolecular interactions that govern the utility of this privileged scaffold in medicinal chemistry.
Introduction: The Enduring Scaffold of Saccharin
Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a foundational scaffold in drug discovery. Its rigid, bicyclic structure, combined with a potent hydrogen bond acceptor (the carbonyl oxygen) and a non-basic sulfonamide nitrogen, makes it an exceptional building block for designing enzyme inhibitors and other bioactive molecules. N-substituted saccharin derivatives are widely explored as precursors for more complex targets, including inhibitors of carbonic anhydrases, proteases, and kinases.
The precise three-dimensional arrangement of atoms and the potential for specific intermolecular interactions are paramount to a molecule's biological activity. X-ray crystallography remains the definitive method for elucidating these features in the solid state. Understanding the crystal structure of saccharin precursors allows for a rational, structure-based approach to drug design, helping to predict how modifications will influence molecular conformation, crystal packing, and ultimately, binding affinity at a biological target.
This guide will compare the crystallographic data of two representative precursors: N-(4-chlorophenyl)saccharin (1) , an N-aryl derivative, and N-(2-hydroxyethyl)saccharin (2) , an N-alkyl derivative, highlighting how the nature of the N-substituent dictates their solid-state architecture.
Comparative Structural Analysis
The crystallographic data for N-(4-chlorophenyl)saccharin (1) and N-(2-hydroxyethyl)saccharin (2) reveal significant differences in their molecular geometry and crystal packing, driven by the electronic and steric nature of the N-substituent.
Caption: Chemical structures of the compared saccharin precursors.
Data Summary Table
The table below summarizes the key crystallographic parameters for the two precursors, providing a quantitative basis for comparison.
| Parameter | N-(4-chlorophenyl)saccharin (1) | N-(2-hydroxyethyl)saccharin (2) |
| CCDC Deposition Number | 1420006 | 1426767 |
| Chemical Formula | C₁₃H₈ClNO₃S | C₉H₉NO₄S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.9260(8) | 11.789(1) |
| b (Å) | 15.4665(7) | 14.752(2) |
| c (Å) | 17.789(1) | 14.574(2) |
| β (°) | 99.900(3) | 113.86(1) |
| Volume (ų) | 2419.3(3) | 2318.0(6) |
| Key Torsion Angle (C₇ₐ-S-N-Cₙ) | -68.3° | -86.5° |
| Primary Intermolecular Force | C-H···O Hydrogen Bonds, π-π stacking | O-H···O Hydrogen Bonds |
Data sourced and adapted from the supplementary information of Blackburn et al. (2016).[1]
Analysis of Molecular Conformation
The most telling conformational feature of N-substituted saccharins is the torsion angle around the S-N bond, which defines the orientation of the substituent relative to the bicyclic core.
In N-(4-chlorophenyl)saccharin (1) , the C₇ₐ-S-N-Cₙ torsion angle is approximately -68.3°. This twisted conformation is a compromise between the steric bulk of the aryl group and the electronic repulsion from the sulfonyl oxygens. The phenyl ring is significantly out-of-plane with the saccharin core, which is a common feature in N-aryl sultams designed to orient substituents into specific binding pockets.
Conversely, N-(2-hydroxyethyl)saccharin (2) displays a C₇ₐ-S-N-Cₙ torsion angle of -86.5°. This near-perpendicular arrangement minimizes steric clash and allows the flexible hydroxyethyl chain to adopt a low-energy conformation. The presence of the terminal hydroxyl group is the dominant factor influencing its crystal packing.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing reveals how these individual molecules self-assemble, which has profound implications for material properties like solubility and stability.
The structure of N-(4-chlorophenyl)saccharin (1) is primarily governed by weak C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. The molecules form centrosymmetric dimers, with the saccharin moieties interacting head-to-tail. This type of packing is typical for aromatic systems lacking strong hydrogen bond donors.
In stark contrast, the crystal structure of N-(2-hydroxyethyl)saccharin (2) is dominated by a strong, classical O-H···O hydrogen bond. The terminal hydroxyl group of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of an adjacent molecule. This interaction links the molecules into infinite chains, resulting in a highly stable and ordered supramolecular architecture. This demonstrates how the introduction of a single hydrogen bond donor can completely redirect the crystal packing strategy.
Experimental Workflow: From Synthesis to Structure
Achieving high-quality crystallographic data is a multi-step process that demands precision at every stage. The protocols described below are self-validating systems designed to ensure reproducibility and accuracy.
Caption: Workflow for obtaining single-crystal X-ray diffraction data.
Part 1: Synthesis of N-Substituted Saccharin Precursors
The synthesis of N-substituted saccharins is typically achieved via nucleophilic substitution on the saccharin nitrogen.
Protocol for N-(2-hydroxyethyl)saccharin (2):
-
Preparation: To a solution of saccharin sodium salt (1.0 eq.) in N,N-dimethylformamide (DMF), add 2-bromoethanol (1.1 eq.).
-
Reaction: Heat the mixture at 80 °C for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by vacuum filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-hydroxyethyl)saccharin. The causality here is that the polar aprotic solvent (DMF) facilitates the SN2 reaction between the saccharin anion and the alkyl halide.
Part 2: Crystallization
The goal of crystallization is to slowly encourage molecules to pack in a highly ordered, repeating lattice. Slow solvent evaporation is a robust method for achieving this.
Protocol for Single Crystal Growth:
-
Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimum volume of a relatively volatile solvent in which it is soluble (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane). The choice of solvent is critical; a solvent that the compound is moderately soluble in often yields the best crystals.
-
Setup: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes from a needle. This is the rate-determining step; fewer or smaller holes will slow evaporation and promote the growth of larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free location at a constant, controlled temperature (e.g., room temperature).
-
Harvesting: Over several hours to days, as the solvent slowly evaporates, crystals should form. Once suitable crystals are observed, carefully remove them from the mother liquor with a loop.
Part 3: X-ray Data Collection and Structure Refinement
This phase translates the diffraction pattern of the crystal into a 3D atomic model.
-
Mounting: A single, well-formed crystal is selected under a microscope and mounted on a cryoloop. The loop is then placed on the goniometer head of the X-ray diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
-
Data Collection: The crystal is rotated in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) while the diffractometer records the positions and intensities of the diffracted X-rays on a detector.
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. Software packages (e.g., SHELXT) are used to solve the "phase problem" and generate an initial electron density map.
-
Refinement: The atomic model is built into the electron density map and refined using a least-squares algorithm (e.g., SHELXL). This process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data. Trustworthiness is assessed by metrics like the R1 factor, which should ideally be below 5% for a well-resolved structure.
Conclusion
The comparative crystallographic analysis of N-(4-chlorophenyl)saccharin and N-(2-hydroxyethyl)saccharin provides a clear, data-driven illustration of fundamental principles in medicinal chemistry and materials science. The choice of an N-substituent directly controls not only the local conformation around the crucial S-N bond but also dictates the entire supramolecular assembly through distinct intermolecular forces. An N-aryl group promotes packing via weaker, dispersive forces, while an N-alkyl chain appended with a hydroxyl group enables strong, directional hydrogen bonding.
These insights are invaluable for drug development professionals. By understanding how precursor modifications translate to solid-state structures, scientists can more effectively design molecules with tailored physicochemical properties, predict and control polymorphism, and engineer specific interactions with biological targets. The experimental workflows provided herein offer a reliable framework for obtaining the high-quality crystallographic data necessary to support these rational design efforts.
References
-
Synthesis and properties of N-substituted saccharin derivatives. Pharmazie, 2002, 57(6), 384-92. [Link][2]
-
Synthesis of Novel Saccharin Derivatives. Molecules, 2017, 22(4), 533. [Link][3]
-
Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 2015, 3. [Link][4]
-
Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. Bioorganic & Medicinal Chemistry, 2014, 22(6), 1845-51. [Link][5]
-
Crystal and molecular structure of N-phenyl substituted 1,2-, 2,3- and 1,8-naphthalimides. Zeitschrift für Kristallographie, 1995, 210(10), 760-765. [Link][6]
-
Synthesis of benzo[f][2][3]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 2023, 59, 12467-12470. [Link][7]
-
The Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link][8]
-
CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link][9]
-
Synthesis, Conformation and Antiproliferative Activity of Isothiazoloisoxazole 1,1-dioxides. RSC Advances, 2016, 6, 49279-49293. [Link][1]
Sources
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- 2. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijmcr.com [ijmcr.com]
- 5. Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal and molecular structure ofN-phenyl substituted 1,2-, 2,3- and 1,8-naphthalimides - Repository of the Academy's Library [real.mtak.hu]
- 7. Synthesis of benzo[f][1,2]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 9. Research Portal [iro.uiowa.edu]
A Comparative Benchmarking Guide to the Synthetic Routes of Ortho-Sulfobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of o-Sulfobenzoic Acid Analogs
Ortho-sulfobenzoic acid, and its cyclic imide, saccharin, are foundational scaffolds in medicinal chemistry and materials science.[1] Beyond its well-known application as an artificial sweetener, the unique electronic and structural properties of the o-sulfobenzoic acid moiety have been exploited in the development of enzyme inhibitors, receptor ligands, and specialty polymers.[2] The synthesis of these molecules, therefore, is a critical aspect of research and development in these fields. This guide will compare and contrast the classical industrial methods with modern, targeted synthetic strategies.
Classical Synthetic Routes: The Industrial Cornerstones
The large-scale production of o-sulfobenzoic acid has historically been dominated by two primary multi-step syntheses originating from simple aromatic precursors. These methods, while effective, often involve harsh reaction conditions and the generation of significant waste streams.
The Remsen-Fahlberg Process: A Legacy of Toluene Chemistry
Developed in the late 19th century, the Remsen-Fahlberg process is a stalwart of industrial saccharin production, from which o-sulfobenzoic acid can be readily obtained via hydrolysis.[3] The process commences with the electrophilic sulfonation of toluene.
Mechanism and Rationale: The key to this process is the ortho and para directing effect of the methyl group on the toluene ring. Treatment with chlorosulfonic acid yields a mixture of o- and p-toluenesulfonyl chloride. The ortho isomer, the desired product for saccharin synthesis, is then separated and subjected to amination followed by oxidation. The oxidation of the methyl group to a carboxylic acid is typically achieved using strong oxidizing agents like potassium permanganate or sodium dichromate.[4] The resulting o-sulfamoylbenzoic acid readily cyclizes upon heating to form saccharin.
Experimental Protocol: Hydrolysis of Saccharin to Acid Ammonium o-Sulfobenzoate [5]
A reliable method for obtaining o-sulfobenzoic acid from saccharin is through acidic hydrolysis, as detailed in Organic Syntheses.
-
In a 12-L flask equipped with a stirrer and reflux condenser, combine 188 g (1 mole) of o-sulfobenzoic imide (saccharin), 565 cc of distilled water, and 188 g of concentrated hydrochloric acid.
-
Boil the mixture with continuous stirring for 2.5 to 3 hours until all the solid dissolves.
-
Add a second 188 g portion of saccharin and continue heating with stirring for another 1.5 to 2 hours until a clear solution is achieved.
-
Continue heating for an additional hour.
-
Pour the hot solution into a crock and allow it to cool to crystallize the product.
-
Collect the crystals by suction filtration, wash with ice-cold distilled water to remove excess hydrochloric acid, and dry.
-
The mother liquor can be concentrated to obtain further crops of crystals. This procedure yields 410–427 g (91–95%) of acid ammonium o-sulfobenzoate.[5]
The Maumee Process: An Alternative Pathway from Phthalic Anhydride
The Maumee process offers an alternative industrial route to saccharin, starting from phthalic anhydride. This method avoids the use of toluene and its associated sulfonation isomer separation challenges.
Mechanism and Rationale: The synthesis begins with the conversion of phthalic anhydride to phthalimide, which then undergoes a Hofmann rearrangement to yield anthranilic acid.[4][6] The anthranilic acid is then diazotized, followed by a sulfodechlorination reaction and subsequent amination to form saccharin. While avoiding the ortho/para separation of the Remsen-Fahlberg process, the Maumee process involves its own set of complex transformations and potential impurities.[7]
Modern Synthetic Strategies: Precision and Ortho-Selectivity
While the classical routes are suitable for large-scale production, modern organic synthesis has driven the development of more direct and highly regioselective methods for the preparation of o-sulfobenzoic acid and its analogs. These techniques offer researchers greater control and flexibility, particularly for the synthesis of complex or highly substituted derivatives.
Directed Ortho-Lithiation: A Powerful Tool for Regiocontrol
Directed ortho-lithiation is a premier strategy for the functionalization of the position adjacent to a directing group on an aromatic ring.[8] The carboxylic acid group itself can act as a directing group, enabling the direct introduction of a sulfonyl moiety at the ortho position.[9][10]
Mechanism and Rationale: Treatment of benzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), results in the deprotonation of the carboxylic acid and the ortho C-H bond.[9][11] The resulting dianion can then be quenched with an electrophilic sulfur source, such as sulfur dioxide (SO₂), to introduce the sulfonic acid group with high regioselectivity. The choice of base and reaction conditions is critical to prevent side reactions.[11]
Experimental Protocol: Conceptual Outline for Ortho-Sulfonation via Lithiation
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve benzoic acid in dry tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add a solution of s-butyllithium (BuLi) and TMEDA in THF, maintaining the low temperature.[9]
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.
-
Bubble sulfur dioxide gas through the solution or add a solution of SO₂ in THF.
-
Allow the reaction to warm to room temperature and quench with water.
-
Perform an acidic workup to protonate the sulfonate and carboxylate groups.
-
The product can then be purified by recrystallization or chromatography.
Copper-Mediated C-H Sulfonylation: A Transition Metal-Catalyzed Approach
Recent advances in transition metal catalysis have provided new avenues for C-H functionalization. Copper-mediated ortho-C-H sulfonylation of benzoic acid derivatives has emerged as a promising method.[5][12]
Mechanism and Rationale: This method typically employs a directing group, such as an 8-aminoquinoline amide, attached to the benzoic acid.[5] The directing group coordinates to a copper catalyst, positioning it in proximity to the ortho C-H bond. In the presence of a sulfonylating agent, such as a sodium sulfinate, and an oxidant, the C-H bond is cleaved, and the sulfonyl group is installed.[13] The directing group can often be removed under mild conditions, affording the desired o-sulfobenzoic acid analog. This method offers excellent regioselectivity and functional group tolerance.[12]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for o-sulfobenzoic acid and its analogs depends on several factors, including the desired scale of production, the required purity, cost considerations, and the available synthetic expertise.
| Parameter | Remsen-Fahlberg Process | Maumee Process | Directed Ortho-Lithiation | Copper-Mediated C-H Sulfonylation | Hydrolysis of Saccharin |
| Starting Material | Toluene | Phthalic Anhydride | Benzoic Acid | Benzoic Acid Derivative | Saccharin |
| Key Steps | Sulfonation, Amination, Oxidation, Cyclization | Hofmann Rearrangement, Diazotization, Sulfonation | Deprotonation, Lithiation, Sulfonation | Directed C-H Activation, Sulfonylation | Acid Hydrolysis |
| Typical Overall Yield | Moderate | Moderate | Good to Excellent | Good to Excellent | Excellent (from saccharin)[5] |
| Purity/Separation | Requires separation of o/p isomers | Complex purification of intermediates[7] | High regioselectivity, simpler purification | High regioselectivity, requires directing group removal | High purity achievable with recrystallization[5] |
| Scalability | Proven for large-scale industrial production[4] | Industrial scale | Lab to pilot scale | Lab scale | Lab to moderate scale[5] |
| Cost-Effectiveness | Economical for bulk production[4] | Competitive with Remsen-Fahlberg at scale | Higher reagent cost, suitable for high-value products | High catalyst and ligand cost | Dependent on cost of saccharin |
| Environmental Impact | Use of hazardous reagents (chlorosulfonic acid), significant waste | Multiple steps, potential for complex waste streams | Use of pyrophoric reagents, cryogenic temperatures | Use of transition metal catalyst, potential for metal contamination | Relatively clean, acid waste |
Visualizing the Synthetic Pathways
Figure 1: Comparative overview of synthetic pathways to o-sulfobenzoic acid.
Conclusion and Future Outlook
The synthesis of o-sulfobenzoic acid and its analogs is a mature field with well-established industrial processes and a growing arsenal of modern, selective methodologies. The classical Remsen-Fahlberg and Maumee processes remain the workhorses for the bulk production of saccharin, the primary precursor to the parent acid. However, for the nuanced demands of drug discovery and materials science, where structural diversity and high purity are paramount, modern methods such as directed ortho-lithiation and transition metal-catalyzed C-H functionalization offer unparalleled advantages in terms of regioselectivity and substrate scope.
As the drive for greener and more efficient chemical processes continues, it is likely that catalytic methods will see further development and application, potentially displacing the less environmentally benign classical routes, even at larger scales. For the research scientist, a thorough understanding of the strengths and limitations of each of these synthetic approaches is essential for the successful and efficient synthesis of novel o-sulfobenzoic acid analogs.
References
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265–1271.
-
LookChem. (n.d.). Cas 81-07-2, Saccharin. Retrieved from [Link]
-
Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?. Retrieved from [Link]
- Clarke, H. T., & Dreger, E. E. (1921).
- Li, G., et al. (2015). Copper-mediated ortho C–H sulfonylation of benzoic acid derivatives with sodium sulfinates.
- US Patent 3,899,501. (1975). Continuous saccharin process.
- Usman, M., & Khan, R. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Walsh Medical Media.
-
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
-
Baria, B. (2021, November 5). Synthesis of Saccharin by Remsen & Fahlberg with its uses. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). Scheme 1. The saccharin production by Remsen-Fahlberg process. Retrieved from [Link]
-
Labmonk. (n.d.). Synthesis of Anthranilic Acid From Phthalic Anhydride. Scribd. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1995). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]
-
Journal of Chemical Education. (1983). Phthalimide, anthranilic acid, benzyne. An undergraduate organic laboratory sequence. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]
-
Baria, B. (2021, November 5). Synthesis of Saccharin by Remsen & Fahlberg with its uses. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Retrieved from [Link]
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ResearchGate. (2026). Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Retrieved from [Link]
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Quora. (2013). Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene?. Retrieved from [Link]
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ACS Publications. (2019). Construction of Sulfonyl Phthalides via Copper-Catalyzed Oxysulfonylation of 2-Vinylbenzoic Acids with Sodium Sulfinates. Retrieved from [Link]
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ResearchGate. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]
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PubMed. (2019). Construction of Sulfonyl Phthalides via Copper-Catalyzed Oxysulfonylation of 2-Vinylbenzoic Acids with Sodium Sulfinates. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic sulfonation 28: Degree of ortho‐substitution in the sulfonation of toluene with sulfur trioxide, methanepyrosulfonic acid and fuming sulfuric acid. A mechanistic picture. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1. Retrieved from [Link]
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PubMed. (1985). Characterization of aminosaccharins in commercial sodium saccharin produced by the Maumee process. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate
This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 2-chlorosulfonylnaphthalene-1-carboxylate. As a reactive sulfonyl chloride, this compound demands a methodical and informed approach to handling and disposal to ensure laboratory safety and environmental compliance. The procedures outlined below are designed to mitigate the inherent risks associated with this chemical class, primarily its vigorous reactivity with water and its corrosive nature.
Part 1: Hazard Assessment & Pre-Disposal Considerations
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate is an aromatic sulfonyl chloride. The primary functional group dictating its reactivity and disposal procedure is the sulfonyl chloride (-SO₂Cl). This group is highly susceptible to nucleophilic attack, particularly by water, leading to a rapid and exothermic hydrolysis reaction.
Core Hazards Explained:
-
Hydrolytic Reactivity : The most significant hazard is the compound's reaction with water, including moisture in the air. This hydrolysis is often vigorous and produces methyl 2-sulfonatonaphthalene-1-carboxylate (a sulfonic acid) and hydrochloric acid (HCl).[1][2] The reaction is exothermic, meaning it releases heat, which can cause the reaction to accelerate and potentially splash corrosive materials.[3]
-
Corrosivity : Both the parent compound and its hydrolysis byproducts are highly corrosive. Direct contact can cause severe skin burns and serious eye damage.[1][4][5] Inhalation of dust or vapors may lead to respiratory irritation.[1][6]
-
Incompatible Materials : Uncontrolled contact with water, strong bases, and strong oxidizing agents must be strictly avoided.[1][2]
| Chemical Profile: Methyl 2-chlorosulfonylnaphthalene-1-carboxylate | |
| Synonyms | Methyl 2-(chlorosulfonyl)-1-naphthoate |
| Molecular Formula | C₁₂H₉ClO₄S |
| Appearance | Typically a solid at room temperature |
| Primary Hazards | Reacts violently with water, Causes severe skin burns and eye damage, Corrosive.[1][4][5] |
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
A robust PPE strategy is the foundation of safe handling. The following equipment is mandatory when handling or disposing of methyl 2-chlorosulfonylnaphthalene-1-carboxylate.[7][8]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Protects against splashes of the corrosive chemical and its reaction products, which can occur during the quenching process. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or butyl rubber). | Standard laboratory nitrile gloves offer insufficient protection for more than incidental contact. Heavier gloves are required for handling and cleanup. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned, with full-length pants and closed-toe shoes. | Prevents skin contact with the corrosive material. |
| Respiratory Protection | All handling and disposal must be conducted in a certified chemical fume hood. | Prevents inhalation of dust or corrosive vapors (e.g., HCl) generated during hydrolysis. |
Part 3: Step-by-Step Disposal Protocol for Small Quantities (≤ 5 g)
For residual amounts or small quantities, a controlled quenching (hydrolysis and neutralization) procedure is the recommended method. The principle is to slowly add the reactive sulfonyl chloride to a cold, stirred basic solution. The base facilitates the hydrolysis and simultaneously neutralizes the acidic byproducts.[9][10]
Experimental Protocol: Quenching and Neutralization
-
Preparation :
-
In a certified chemical fume hood, place a large glass beaker (at least 10x the volume of your waste solution) containing a magnetic stir bar on a stir plate.
-
Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to represent at least a 10-fold molar excess of base relative to the estimated amount of sulfonyl chloride.
-
Place the beaker in an ice-water bath and begin vigorous stirring. Allow the solution to cool to approximately 0 °C.[9]
-
-
Controlled Addition :
-
Dissolve the residual methyl 2-chlorosulfonylnaphthalene-1-carboxylate in a minimal amount of a water-miscible organic solvent if it is in solid form.
-
Using a pipette or dropping funnel, add the sulfonyl chloride solution to the cold, vigorously stirred bicarbonate solution one drop at a time.[9][10]
-
Causality Note : Slow addition is critical. This controls the rate of the exothermic reaction and the evolution of carbon dioxide gas, preventing foaming, overflow, and dangerous splashing.[10]
-
-
Reaction Completion :
-
pH Verification :
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Using a pH strip or calibrated meter, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[10] If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached.
-
-
Final Waste Collection :
-
The now-neutralized aqueous solution contains the sodium salt of the sulfonic acid, sodium chloride, and residual sodium bicarbonate. This solution is significantly less hazardous.
-
Transfer the neutralized solution to a properly labeled "Aqueous Hazardous Waste" container for collection by your institution's Environmental Health & Safety (EHS) department.
-
Part 4: Disposal Protocol for Bulk Quantities (> 5 g)
Under no circumstances should in-lab neutralization of bulk quantities of sulfonyl chlorides be attempted. [10] The heat generated by a large-scale exothermic reaction can create an uncontrollable runaway reaction, posing a severe risk of injury and equipment damage.
-
Waste Segregation : This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[10] Do not mix it with non-halogenated waste.
-
Container and Labeling : Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:
-
The full chemical name: "Methyl 2-chlorosulfonylnaphthalene-1-carboxylate"
-
The words "Hazardous Waste"
-
Primary Hazards: "Reactive with Water," "Corrosive"
-
-
Professional Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the sealed container.
Part 5: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent injury.
-
Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and your supervisor.
-
Control Vapors : Ensure the chemical fume hood is operational if the spill is contained within it.
-
Spill Neutralization (Solids/Liquids) :
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of methyl 2-chlorosulfonylnaphthalene-1-carboxylate.
Caption: Decision tree for safe disposal of the target compound.
References
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How To Neutralize Sulfonic Acid With Caustic Soda. Capital Resin Corporation. Available at: [Link]
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Sulfonate. Wikipedia. Available at: [Link]
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1-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 66560. PubChem - NIH. Available at: [Link]
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Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. Available at: [Link]
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CARBOXYLATION OF ACTIVE METHYLENE COMPOUNDS WITH CARBON DIOXIDE. J-STAGE. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
